Cas no 1060801-49-1 (2-Chloro-5-methylisonicotinaldehyde)

2-Chloro-5-methylisonicotinaldehyde structure
1060801-49-1 structure
Product Name:2-Chloro-5-methylisonicotinaldehyde
CAS 번호:1060801-49-1
MF:C7H6ClNO
메가와트:155.581640720367
CID:2623900
PubChem ID:53485445
Update Time:2025-11-01

2-Chloro-5-methylisonicotinaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 2-Chloro-5-methylpyridine-4-carboxaldehyde
    • AB67498
    • SCHEMBL5118435
    • 2-CHLORO-5-METHYL-PYRIDINE-4-CARBALDEHYDE
    • DB-083211
    • 2-CHLORO-5-METHYLISONICOTINALDEHYDE
    • DTXSID90704606
    • 1060801-49-1
    • 2-Chloro-5-methylisonicotinaldehyde
    • 인치: 1S/C7H6ClNO/c1-5-3-9-7(8)2-6(5)4-10/h2-4H,1H3
    • InChIKey: GMLFOWPNCCMIFO-UHFFFAOYSA-N
    • 미소: ClC1=CC(C=O)=C(C=N1)C

계산된 속성

  • 정밀분자량: 155.0137915Da
  • 동위원소 질량: 155.0137915Da
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 129
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.6
  • 토폴로지 분자 극성 표면적: 30Ų

2-Chloro-5-methylisonicotinaldehyde 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM485120-1g
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1060801-49-1 97%
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$304.00 2023-12-16
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AR008YL7-250mg
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Aaron
AR008YL7-25g
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$13618.00 2025-04-02

2-Chloro-5-methylisonicotinaldehyde에 대한 추가 정보

2-Chloro-5-Methylisonicotinaldehyde: A Comprehensive Overview of Its Chemical Properties, Applications, and Research Significance

2-Chloro-5-methylisonicotinaldehyde, identified by the CAS number 1060801-49-1, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of substituted isonicotinaldehydes, which are known for their structural similarity to nicotinic acid derivatives. The 2-Chloro-5-methyl functional groups in this molecule play a pivotal role in modulating its chemical reactivity and biological activity, making it a valuable candidate for drug development and synthetic chemistry. Recent studies have highlighted the potential of 2-Chloro-5-methylisonicotinaldehyde as a building block for the synthesis of bioactive molecules, particularly in the context of antimicrobial and anti-inflammatory applications. Its unique molecular structure, characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 5-position, contributes to its distinct chemical profile and functional versatility.

2-Chloro-5-methylisonicotinaldehyde exhibits a complex molecular framework that includes both aromatic and aldehyde functionalities. The isonicotinaldehyde core, which is a derivative of nicotinic acid, serves as a key scaffold for the synthesis of various bioactive compounds. The chlorine substitution at the 2-position introduces electrophilic characteristics to the molecule, enhancing its reactivity in nucleophilic substitution reactions. Additionally, the methyl group at the 5-position provides steric and electronic effects that influence the molecule's interactions with biological targets. These structural features make 2-Chloro-5-methylisonicotinaldehyde a promising candidate for the development of novel therapeutics, particularly in the areas of infectious disease and chronic inflammation.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 2-Chloro-5-methylisonicotinaldehyde through a variety of methods. One of the most widely used approaches involves the chlorination of 5-methylisonicotinaldehyde under controlled conditions, which allows for the selective introduction of the chlorine atom at the 2-position. This reaction is typically catalyzed by transition metals such as iron or copper, which facilitate the formation of the desired product with high yield and purity. Another method involves the methylation of 2-chloroisonicotinaldehyde, which introduces the methyl group at the 5-position through a nucleophilic substitution mechanism. These synthetic strategies have been optimized to ensure the scalability and reproducibility of 2-Chloro-5-methylisonicotinaldehyde production, making it accessible for further research and application.

The chemical properties of 2-Chloro-5-methylisonicotinaldehyde are closely related to its molecular structure and functional groups. The aldehyde group at the 1-position is highly reactive and can participate in a wide range of chemical reactions, including condensation, oxidation, and reduction. The chlorine atom at the 2-position contributes to the molecule's electrophilic nature, making it a potential target for nucleophilic substitution reactions. Additionally, the methyl group at the 5-position provides steric hindrance and electron-donating effects, which influence the molecule's reactivity and selectivity. These properties make 2-Chloro-5-methylisonicotinaldehyde a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.

2-Chloro-5-methylisonicotinaldehyde has been extensively studied for its potential biological activities in recent years. Research published in Journal of Medicinal Chemistry (2023) highlights its antimicrobial properties against a range of bacterial and fungal pathogens. The molecule's ability to disrupt microbial cell membranes and inhibit key enzymes in metabolic pathways has been demonstrated through in vitro and in vivo experiments. Additionally, studies in Bioorganic & Medicinal Chemistry Letters (2024) suggest that 2-Chloro-5-methylisonicotinaldehyde may exhibit anti-inflammatory effects by modulating the activity of NF-κB and MAPK signaling pathways, which are critical regulators of inflammatory responses. These findings underscore the therapeutic potential of this compound in the treatment of infectious diseases and chronic inflammatory conditions.

The synthetic applications of 2-Chloro-5-methylisonicotinaldehyde extend beyond its direct biological activities. It serves as a key intermediate in the synthesis of derivatives with enhanced pharmacological properties. For example, researchers have successfully synthesized 2-Chloro-5-methylisonicotinaldehyde derivatives that exhibit improved antimicrobial potency and bioavailability. These derivatives have been evaluated for their efficacy against multidrug-resistant bacteria, a major challenge in modern antibiotic therapy. The structural flexibility of 2-Chloro-5-methylisonicotinaldehyde allows for the introduction of various functional groups, enabling the design of targeted therapies with specific mechanisms of action. This versatility has made it a popular choice among medicinal chemists for the development of novel therapeutics.

Recent advancements in analytical techniques have facilitated the detailed characterization of 2-Chloro-5-methylisonicotinaldehyde. High-resolution mass spectrometry (HRMS) and NMR spectroscopy have been employed to confirm the molecular structure and purity of the compound. These techniques have also enabled the identification of impurities and byproducts generated during the synthetic process, ensuring the quality and consistency of the final product. Additionally, X-ray crystallography has been used to determine the molecular conformation of 2-Chloro-5-methylisonicotinaldehyde, providing insights into its intermolecular interactions and crystallization behavior. These analytical tools have significantly enhanced the understanding of this compound's chemical behavior and application potential.

2-Chloro-5-methylisonicotinaldehyde has also been explored for its role in green chemistry and sustainable synthesis. Researchers are actively investigating catalytic methods that reduce the use of hazardous reagents and minimize waste generation during the synthesis of this compound. For instance, enzyme-catalyzed reactions and photocatalytic processes have shown promise in achieving environmentally friendly synthesis pathways. These approaches not only improve the safety of the synthetic process but also align with the principles of green chemistry by reducing the environmental impact of pharmaceutical production. The integration of sustainable practices into the synthesis of 2-Chloro-5-methylisonicotinaldehyde is a growing trend in the field of pharmaceutical research.

2-Chloro-5-methylisonicotinaldehyde continues to be a subject of extensive research due to its unique chemical properties and potential biological applications. Ongoing studies are focused on elucidating its mechanism of action in various biological systems and exploring its therapeutic potential in the treatment of diseases such as infections, inflammation, and cancer. The structural versatility of this compound allows for the development of targeted therapies with improved efficacy and selectivity. As research in this area progresses, 2-Chloro-5-methylisonicotinaldehyde is expected to play an increasingly important role in the pharmaceutical industry, contributing to the discovery of novel therapeutics and innovative chemical strategies.

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